

# Nimbidiol: A Technical Guide to its Chemical Structure and Biological Activity

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## Compound of Interest

Compound Name: *Nimbidiol*

Cat. No.: *B2868975*

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## Abstract

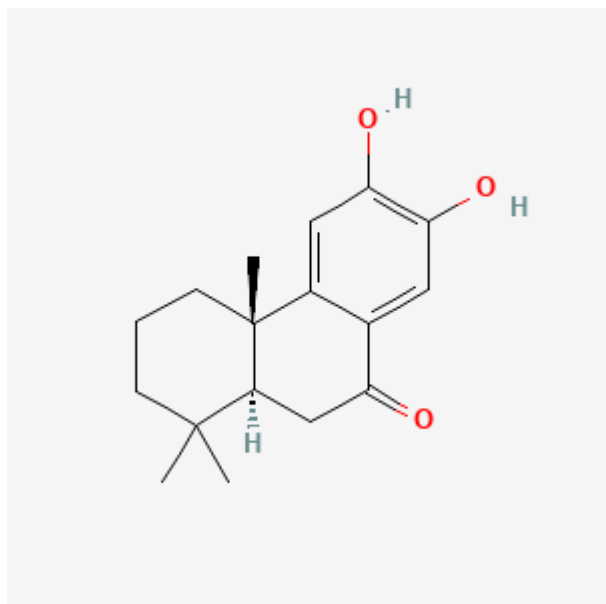
**Nimbidiol**, a potent bioactive diterpenoid isolated from the Neem tree (*Azadirachta indica*), has garnered significant scientific interest due to its promising therapeutic properties, particularly its role as an inhibitor of intestinal disaccharidases. This technical guide provides a comprehensive overview of the chemical structure of **Nimbidiol**, its physicochemical properties, and its established biological activities. Detailed experimental protocols for its isolation are presented, alongside an exploration of its mechanism of action as an  $\alpha$ -glucosidase inhibitor. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics for metabolic disorders.

## Chemical Structure and Identification

**Nimbidiol** is a complex diterpenoid characterized by a phenanthrenone core. Its systematic chemical identity and structural details are summarized below.

## Chemical Structure

The chemical structure of **Nimbidiol** is depicted in Figure 1.



**Figure 1.** 2D Chemical Structure of **Nimbidiol**.

## Chemical Identifiers

A compilation of the key chemical identifiers for **Nimbidiol** is provided in Table 1 for unambiguous identification and reference in scientific literature and databases.

Identifier	Value
IUPAC Name	(4aS,10aS)-6,7-dihydroxy-1,1,4a-trimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one[1]
CAS Number	113332-25-5[1]
Molecular Formula	C <sub>17</sub> H <sub>22</sub> O <sub>3</sub> [1]
Molecular Weight	274.35 g/mol [1]
SMILES String	<chem>C[C@]12CCCC([C@@H]1CC(=O)C3=CC(=C(C=C23)O)O)(C)C</chem> [1]

## Physicochemical and Spectroscopic Data

The physical and chemical properties of **Nimbidiol**, along with its characteristic spectroscopic data, are crucial for its characterization and analysis.

## Physicochemical Properties

Property	Value	Reference
Melting Point	226 °C	[2]
Solubility	Soluble in methanol and other organic solvents.	General knowledge from isolation protocols.
Appearance	Gummy residue, can be purified to a solid.	[3]

## Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation of **Nimbidiol**. The available data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are summarized below.

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides a detailed map of the carbon skeleton of **Nimbidiol**.

Carbon Atom	Chemical Shift ( $\delta$ ) in ppm
C-1	37.9
C-2	18.9
C-3	41.3
C-4	33.2
C-5	49.8
C-6	36.0
C-7	200.11
C-8	123.8
C-9	152.4
C-10	37.8
C-11	110.1
C-12	151.2
C-13	142.0
C-14	113.5
C-15	32.5
C-16	21.3
C-17	23.2
Data obtained in CDCl <sub>3</sub> . Source:[2]	

### 2.2.2. Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of **Nimbidiol**. A precursor ion at  $m/z$  275.1641  $[M+H]^+$  is consistent with its molecular formula C<sub>17</sub>H<sub>22</sub>O<sub>3</sub>[4].

### 2.2.3. Infrared (IR) Spectroscopy

While a detailed spectrum is not readily available in the cited literature, the functional groups present in **Nimbidiol** (hydroxyl, ketone, aromatic ring, and aliphatic chains) would give rise to characteristic absorption bands. Expected characteristic peaks would include:

- O-H stretching: A broad band in the region of 3200-3600  $\text{cm}^{-1}$  due to the hydroxyl groups.
- C=O stretching: A strong, sharp peak around 1650-1700  $\text{cm}^{-1}$  corresponding to the ketone group.
- C=C stretching: Peaks in the 1450-1600  $\text{cm}^{-1}$  region due to the aromatic ring.
- C-H stretching: Peaks just below 3000  $\text{cm}^{-1}$  for aliphatic C-H bonds and potentially just above 3000  $\text{cm}^{-1}$  for aromatic C-H bonds.

## Experimental Protocols

The isolation of **Nimbidiol** from its natural source, *Azadirachta indica*, is a critical process for its study.

### Bioassay-Guided Isolation of Nimbidiol from *Azadirachta indica*

This protocol details the extraction and purification of **Nimbidiol** from the root and stem bark of the Neem tree, guided by its inhibitory activity against intestinal glucosidases.

#### 3.1.1. Materials and Equipment

- Air-dried and milled root or stem bark of *Azadirachta indica*
- Methanol
- Ethyl acetate
- Hexane
- Benzene
- Chloroform

- Activated charcoal
- Silica gel for column and preparative thin-layer chromatography (TLC)
- Rotary evaporator
- Chromatography columns
- Preparative TLC plates
- Standard laboratory glassware

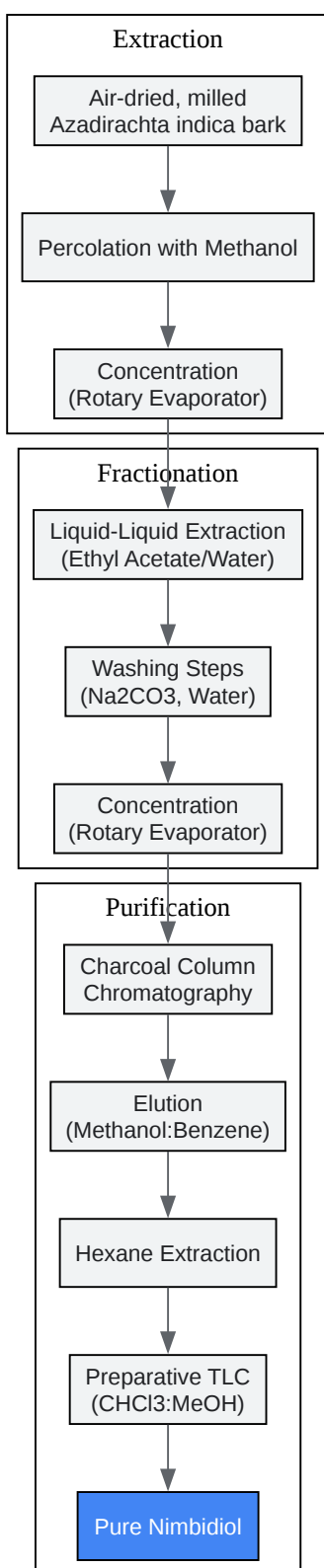
### 3.1.2. Extraction and Initial Fractionation

- Percolate air-dried and milled root (850 g) or stem-bark (750 g) with methanol (3 L or 2.5 L respectively) at room temperature for 24-30 hours. Repeat the percolation three times to ensure complete extraction[3].
- Concentrate the combined methanolic extracts to a small volume (approximately 100 mL) under reduced pressure at 50°C using a rotary evaporator[3].
- Dilute the concentrate with water (400 mL) with stirring and extract four times with ethyl acetate (250 mL each)[3].
- Wash the combined organic extract with a 4% (w/v) sodium carbonate solution (250 mL) and then twice with water (500 mL each)[3].
- Concentrate the ethyl acetate extract to about 50 mL under reduced pressure at 50°C[3].

### 3.1.3. Chromatographic Purification

- Adsorb the concentrated ethyl acetate extract onto a charcoal column[3].
- Elute the active fraction with a methanol-benzene (1:1, v/v) mixture[3].
- Dry the eluted fraction to obtain a solid residue (approximately 150 mg)[3].

- Extract the solid with hexane. Subject the hexane-soluble fraction to preparative thick-layer chromatography[3].
- Develop the preparative TLC plate using a chloroform-methanol (97:3) solvent system to yield pure **Nimbidiol**[3].



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Caption: Workflow for the isolation of **Nimbidiol**.



## Biological Activity and Mechanism of Action

**Nimbidiol** has been identified as a potent inhibitor of intestinal  $\alpha$ -glucosidases, which are key enzymes in carbohydrate digestion. This activity positions **Nimbidiol** as a promising candidate for the management of type 2 diabetes.

### Inhibition of Intestinal Disaccharidases

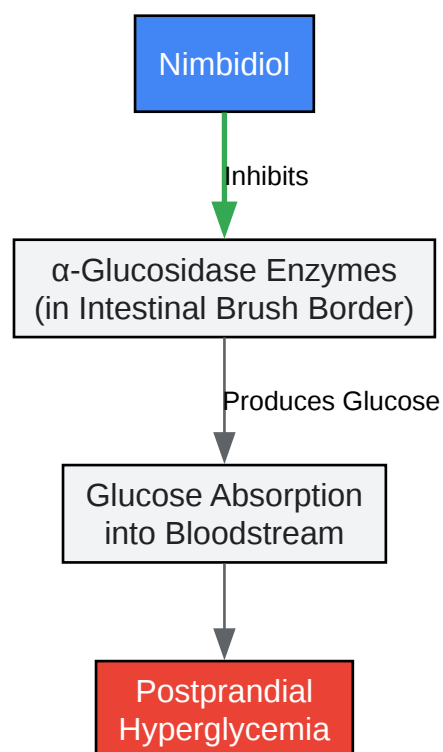
**Nimbidiol** exhibits inhibitory activity against several intestinal disaccharidases, including maltase-glucoamylase, sucrase-isomaltase, lactase, and trehalase[5]. By inhibiting these enzymes, **Nimbidiol** effectively slows down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.

The inhibitory potency of **Nimbidiol** against various glucosidases is summarized in Table 2.

Enzyme/Substrate	IC <sub>50</sub> (μM)	K <sub>i</sub> (μM)	K <sub>i</sub> ' (μM)	Inhibition Type
Maltase-glucoamylase (maltotetraose)	1.35 ± 0.12	0.08 ± 0.01	0.25 ± 0.11	Mixed
Sucrase	-	0.7 ± 0.12	1.44 ± 0.65	Mixed
Isomaltase	0.85 ± 0.035	-	-	-
Lactase	20 ± 1.33	-	-	-
Trehalase	30 ± 1.75	-	-	-
Source:[5]				

### Mechanism of Action

The primary mechanism of action for **Nimbidiol**'s anti-hyperglycemic effect is the competitive inhibition of  $\alpha$ -glucosidases located in the brush border of the small intestine. This enzymatic inhibition delays the digestion and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels.



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Caption: Mechanism of **Nimbidol**'s anti-hyperglycemic action.

## Conclusion

**Nimbidol** stands out as a natural product with significant therapeutic potential, particularly in the context of metabolic disorders. Its well-defined chemical structure and its potent inhibitory activity against key digestive enzymes make it a compelling lead compound for the development of new anti-diabetic agents. The detailed protocols and data presented in this guide are intended to facilitate further research into the pharmacological properties and clinical applications of this promising molecule. Future studies should focus on elucidating its complete pharmacokinetic and pharmacodynamic profiles, as well as exploring its potential synergistic effects with existing anti-diabetic therapies.

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